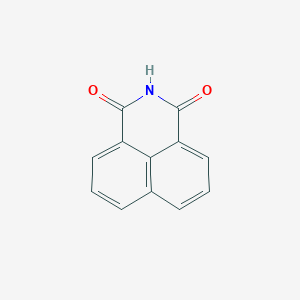

1,8-Naphthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHABGPPCLHLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044731 | |

| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-83-4 | |

| Record name | Naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0TV19GBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure of 1,8-Naphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,8-naphthalimide, a versatile scaffold in medicinal chemistry and materials science. The document details its synthesis, characterization, and its pivotal role as a DNA intercalator, offering insights for researchers in drug discovery and development.

Core Chemical Structure and Properties

This compound is a tricyclic aromatic compound with the chemical formula C₁₂H₇NO₂. The core structure consists of a naphthalene backbone fused with a six-membered imide ring. This planar architecture is crucial for its various applications, particularly its ability to intercalate between the base pairs of DNA.[1][2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇NO₂ | [4] |

| Molecular Weight | 197.19 g/mol | [4] |

| Appearance | Brown-gray or off-white to white powder/solid | [4][5] |

| Melting Point | 299-303 °C | [4][5][6] |

| Density | ~1.482 g/cm³ | [4] |

| Solubility | Insoluble in water | [5] |

| CAS Number | 81-83-4 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of this compound. Below is a summary of typical spectroscopic data.

| Technique | Key Features and Observed Values |

| ¹H NMR (DMSO-d₆) | δ 8.42 (d, 4H), 7.83 (t, 2H) |

| ¹³C NMR (DMSO-d₆) | 164.56, 134.78, 132.03, 130.42, 127.53, 122.93 ppm |

| IR (KBr) | Carbonyl (C=O) stretching bands around 1660-1770 cm⁻¹ |

| UV-Vis | Absorption maxima are dependent on substitution at the C-4 position. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 1,8-naphthalic anhydride with an ammonia source.

Materials:

-

1,8-Naphthalic anhydride

-

29% Aqueous ammonia

-

Deionized water

Procedure:

-

In a suitable reaction vessel, create a slurry by mixing 1,8-naphthalic anhydride (1.0 eq) with deionized water.[6]

-

Add 29% aqueous ammonia (approximately 1.75-2.0 eq) to the slurry.[6]

-

Heat the mixture to 70°C with constant stirring and maintain this temperature for 90 minutes.[6]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[6]

-

Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).[6]

-

Dry the resulting solid, which is this compound, in a vacuum oven.[7]

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.[7]

-

Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[7]

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples are prepared as potassium bromide (KBr) pellets.

-

Characteristic peaks for the carbonyl groups of the imide ring are observed.

UV-Visible (UV-Vis) Spectroscopy:

-

UV-Vis absorption spectra are recorded on a spectrophotometer.

-

The choice of solvent can influence the absorption maxima due to solvatochromic effects.

Biological Activity and Signaling Pathways

This compound derivatives are extensively studied for their anticancer properties, which primarily stem from their ability to act as DNA intercalators.[1][2][8] This interaction with DNA can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, ultimately inducing apoptosis in cancer cells.[9]

Caption: DNA intercalation pathway of this compound derivatives.

Experimental Workflow for DNA Intercalation Studies

Investigating the DNA binding properties of novel this compound derivatives is a critical step in their development as therapeutic agents. A typical experimental workflow is outlined below.

Caption: Experimental workflow for DNA intercalation analysis.

References

- 1. This compound: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 81-83-4 [m.chemicalbook.com]

- 6. US6372910B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 7. The Synthesis and Antitumor Activity of this compound Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 1,8-Naphthalimides: A Technical Guide to Their History, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of chemistry, materials science, and medicine. Its unique photophysical properties, coupled with synthetic tractability, have propelled its evolution from a simple dye intermediate to a versatile platform for the development of sophisticated fluorescent probes, potent anticancer agents, and advanced materials. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and diverse applications of this compound compounds, with a focus on the experimental methodologies and underlying mechanisms that drive their utility.

A Journey Through Time: The History and Discovery of 1,8-Naphthalimides

The story of 1,8-naphthalimides begins with their precursor, 1,8-naphthalic anhydride. The journey from the discovery of naphthalic acid to the synthesis of its highly fluorescent imide derivatives has been a gradual process built upon foundational organic chemistry principles.

A pivotal moment in the synthesis of naphthalimide derivatives was the application of the Ullmann reaction, first reported by Fritz Ullmann and his student Irma Bielecki in 1901.[1] This copper-catalyzed reaction provided a method for the formation of aryl-aryl and aryl-heteroatom bonds, which became instrumental in the functionalization of the naphthalimide core.[1][2] The reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst at elevated temperatures.[2]

The development of 1,8-naphthalimides as fluorescent dyes and optical brighteners gained momentum in the early to mid-20th century.[3][4] Optical brighteners are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a "whiter-than-white" appearance.[3][5] The inherent fluorescence of the this compound scaffold made it an ideal candidate for such applications.[5]

It was in the latter half of the 20th century that the potential of 1,8-naphthalimides in medicine, particularly in cancer therapy, began to be realized. This shift was marked by the synthesis and investigation of derivatives designed to interact with biological macromolecules.

Core Synthesis and Functionalization

The primary route to this compound and its derivatives commences with the oxidation of acenaphthene to 1,8-naphthalic anhydride.[6] This anhydride serves as the key building block for the introduction of a wide array of functionalities at the imide nitrogen and the aromatic core.

The imide nitrogen is typically functionalized by reacting 1,8-naphthalic anhydride with a primary amine, a reaction that proceeds readily to form the corresponding N-substituted this compound.[7] This straightforward synthetic handle allows for the incorporation of diverse side chains, which can be tailored to modulate the compound's solubility, biological targeting, and photophysical properties.

Functionalization of the naphthalene ring, particularly at the 4-position, is crucial for tuning the electronic and, consequently, the photophysical properties of the molecule. Substitution at this position can be achieved through various synthetic strategies, including nucleophilic aromatic substitution of a leaving group, such as a halogen or a nitro group.

Physicochemical and Photophysical Properties

The this compound scaffold is characterized by a planar and rigid structure, which contributes to its inherent fluorescence. The photophysical properties of its derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups at the 4-position generally lead to a red-shift in both the absorption and emission spectra and an increase in the fluorescence quantum yield.

Table 1: Photophysical Properties of Selected 4-Amino-1,8-Naphthalimide Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Reference |

| 2APNI | Methanol | 358 | 445 | 5800 | 0.2-0.3 | [8] |

| 3APNI | Methanol | 410 | 564 | 6400 | - | [8] |

| 4APNI | Methanol | 416 | 538 | 5600 | - | [8] |

| 7 | Dioxane | 402 | 495.5 | - | 0.821 | [9] |

| 8 | Toluene | - | - | - | 0.453 | [9] |

| 8 | DCM | - | - | - | 0.530 | [9] |

| 8 | Acetonitrile | - | - | - | 0.106 | [9] |

| 8 | DMSO | - | - | - | 0.003 | [9] |

Note: 2APNI, 3APNI, and 4APNI refer to 2-, 3-, and 4-amino-N-propyl-1,8-naphthalimide, respectively. Compounds 7 and 8 are piperidine-substituted naphthalimide derivatives. Φ_F denotes the fluorescence quantum yield.

Applications in Drug Discovery and Cellular Imaging

The unique properties of 1,8-naphthalimides have led to their extensive investigation and application in various fields, most notably as anticancer agents and fluorescent probes for cellular imaging.

Anticancer Agents: DNA Intercalation and Topoisomerase II Inhibition

Several this compound derivatives have demonstrated potent anticancer activity, with some advancing to clinical trials. A prime example is Amonafide, which functions as a DNA intercalator and a topoisomerase II inhibitor.[6] DNA intercalation involves the insertion of the planar naphthalimide ring between the base pairs of the DNA double helix, leading to structural distortions that interfere with DNA replication and transcription.

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Amonafide stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.

Recent studies have also implicated the PI3K/Akt/mTOR signaling pathway in the mechanism of action of some naphthalimide derivatives.[10][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][12][13] Inhibition of this pathway by naphthalimide compounds represents a promising strategy for cancer therapy.[12][14]

Caption: Amonafide's inhibitory effect on the PI3K/Akt/mTOR pathway.

Fluorescent Probes for Cellular Imaging

The excellent photophysical properties of 1,8-naphthalimides, including high fluorescence quantum yields, large Stokes shifts, and good photostability, make them ideal fluorophores for the development of probes for cellular imaging.[15][16] By conjugating the naphthalimide scaffold to a recognition moiety, probes can be designed to selectively detect a wide range of analytes, including metal ions, reactive oxygen species, and enzymes.[15][17]

The "turn-on" fluorescence response is a particularly attractive feature of many naphthalimide-based probes. In this design, the fluorescence of the naphthalimide is initially quenched. Upon binding to the target analyte, a conformational change or a chemical reaction occurs, leading to a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, enabling sensitive detection of the target in complex biological environments.

Experimental Protocols

General Synthesis of N-substituted 1,8-Naphthalimides

A general and robust method for the synthesis of N-substituted 1,8-naphthalimides involves the condensation of 1,8-naphthalic anhydride with a primary amine.[18]

Materials:

-

1,8-Naphthalic anhydride

-

Primary amine (e.g., n-butylamine)

-

Ethanol

-

Nitrogen atmosphere

Procedure:

-

A mixture of 1,8-naphthalic anhydride (1.0 eq) and the primary amine (1.05 eq) is suspended in ethanol.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[19]

Cellular Imaging with a this compound-based Fluorescent Probe

This protocol outlines a general procedure for staining and imaging live cells with a naphthalimide-based fluorescent probe.

Materials:

-

Live cells cultured on glass-bottom dishes

-

This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope

Procedure:

-

Cells are seeded on glass-bottom dishes and allowed to adhere overnight.

-

The cell culture medium is removed, and the cells are washed once with PBS.

-

A working solution of the fluorescent probe is prepared by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

The probe-containing medium is added to the cells, and they are incubated at 37 °C in a CO₂ incubator for a specific duration (e.g., 15-60 minutes).

-

After incubation, the staining solution is removed, and the cells are washed twice with warm PBS to remove any unbound probe.

-

Fresh, pre-warmed cell culture medium or an appropriate imaging buffer is added to the cells.

-

The cells are then imaged using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific naphthalimide probe.

Caption: A typical experimental workflow for a naphthalimide probe.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This fluorescence-based assay is used to determine the ability of a this compound compound to intercalate into DNA by measuring the displacement of ethidium bromide (EtBr), a known DNA intercalator.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Ethidium bromide (EtBr) solution

-

Tris-HCl buffer (pH 7.4)

-

This compound compound solution

-

Fluorometer

Procedure:

-

A solution of CT-DNA is prepared in Tris-HCl buffer.

-

The DNA solution is incubated with EtBr until a stable fluorescence signal is obtained (excitation ~520 nm, emission ~600 nm).

-

Aliquots of the this compound compound solution are incrementally added to the DNA-EtBr complex.

-

After each addition, the mixture is incubated for a short period to allow for equilibrium to be reached.

-

The fluorescence intensity of the solution is measured after each addition.

-

A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that the naphthalimide compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.

Conclusion

The this compound core has proven to be an exceptionally versatile and valuable scaffold in chemical and biological sciences. Its rich history, straightforward synthesis, and tunable photophysical and biological properties have paved the way for the development of a vast array of functional molecules. For researchers in drug discovery and diagnostics, 1,8-naphthalimides offer a robust platform for the design of novel therapeutics and sensitive imaging agents. As our understanding of the intricate cellular processes deepens, the rational design of next-generation this compound derivatives holds immense promise for addressing pressing challenges in medicine and beyond.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. cool.culturalheritage.org [cool.culturalheritage.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review on the Application of Optical Brightener Agents in Textile Industry [jscw.icrc.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy | Bentham Science [eurekaselect.com]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel this compound-based Cu2+ ion fluorescent probe and its bioimaging application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.culturalheritage.org [resources.culturalheritage.org]

- 17. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 18. US6372910B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 19. Synthesis and photophysical properties of photostable this compound dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Luminescent Core: A Technical Guide to the Fundamental Electronic Properties of the 1,8-Naphthalimide Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and chemical biology. Its rigid, planar structure and versatile electronic properties make it an exceptional fluorophore and a valuable pharmacophore. This technical guide provides an in-depth exploration of the core electronic characteristics of the this compound system, focusing on its synthesis, photophysical behavior, and its multifaceted applications as a biological probe and therapeutic agent.

Core Electronic Structure and Photophysical Properties

The fundamental this compound structure is characterized by a naphthalene core fused to a dicarboximide ring system. This arrangement creates a π-deficient aromatic system that serves as an excellent electron acceptor. The electronic and photophysical properties of this compound derivatives are highly tunable through chemical modifications at three key positions: the imide nitrogen (N-), and the C-3 and C-4 positions of the naphthalene ring.[1]

Substitution at the C-4 position with an electron-donating group (EDG), such as an amino or alkoxy group, and the electron-accepting naphthalimide core creates a "push-pull" system.[2] This configuration facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a cornerstone of the scaffold's utility in designing fluorescent sensors and probes.[1] The extent of this ICT is sensitive to the surrounding environment, leading to the phenomenon of solvatochromism, where the emission color changes with solvent polarity.[3]

This compound derivatives are renowned for their strong fluorescence, often with high quantum yields and large Stokes shifts, which is the difference between the absorption and emission maxima.[4][5] A large Stokes shift is particularly advantageous in fluorescence imaging as it minimizes self-quenching and reduces background interference, leading to improved signal-to-noise ratios.[6][7]

Data Presentation: Spectroscopic Properties of Representative this compound Derivatives

The following tables summarize key photophysical data for a selection of this compound derivatives, illustrating the impact of substitution on their electronic properties.

| Compound | Substituent at C-4 | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |

| 1 | -Br | Ethanol | 345 | 401 | - | 4200 |

| 2 | -NH₂ | Methanol | 420 | 538 | 0.2-0.3 | 5100 |

| 3 | -N(CH₃)₂ | Dichloromethane | 415 | 505 | 0.75 | 4400 |

| 4 | -Piperidinyl | Dioxane | 415 | 510 | - | 4600 |

Data compiled from various sources, including[8]. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

General Synthesis of N-substituted 4-Amino-1,8-naphthalimides

A common route to synthesize functionalized 1,8-naphthalimides involves a two-step process starting from 4-bromo-1,8-naphthalic anhydride.

Step 1: Imidation

-

Suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[9][10]

-

Add the desired primary amine (1-1.2 equivalents).

-

Reflux the mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid with a cold solvent (e.g., ethanol or water) and dry under vacuum to yield the N-substituted 4-bromo-1,8-naphthalimide.

Step 2: Amination

-

Dissolve the N-substituted 4-bromo-1,8-naphthalimide (1 equivalent) in a suitable solvent like 2-methoxyethanol or DMF.

-

Add an excess of the desired amine (e.g., piperidine, morpholine) or use a palladium-catalyzed Buchwald-Hartwig amination for less reactive amines.[11]

-

For direct nucleophilic substitution, heat the reaction mixture at reflux for 6-24 hours.[9]

-

For Buchwald-Hartwig coupling, add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) and heat at 80-120 °C.[11]

-

After the reaction is complete (as monitored by TLC), cool the mixture and precipitate the product by adding water or an anti-solvent.

-

Collect the solid by filtration, wash thoroughly, and purify by column chromatography or recrystallization to obtain the final 4-amino-1,8-naphthalimide derivative.

Spectroscopic Characterization

-

UV-Vis Absorption Spectroscopy : Prepare solutions of the this compound derivative in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) at a concentration of approximately 10⁻⁵ M.[3] Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

-

Fluorescence Spectroscopy : Using the same solutions, record the fluorescence emission spectra on a spectrofluorometer, exciting at the determined λ_abs.[3] This will provide the emission maxima (λ_em).

-

Quantum Yield Determination : The fluorescence quantum yield (Φ_F) is typically determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54 or 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.95).[3][12] The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Applications in Biological Systems

The unique electronic and photophysical properties of the this compound scaffold have led to its widespread use in biological research and drug development.

Fluorescent Sensing and Bioimaging

The sensitivity of the this compound fluorophore to its local environment makes it an excellent platform for developing fluorescent sensors for ions (e.g., Zn²⁺, Cu²⁺, Hg²⁺) and biologically relevant molecules.[4] These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is enhanced or quenched upon binding to the analyte. This is frequently achieved through modulation of the ICT or photoinduced electron transfer (PET) processes. Furthermore, their ability to specifically accumulate in certain organelles, such as mitochondria, has enabled their use as powerful tools for live-cell imaging.[6][13]

DNA Intercalation and Anticancer Activity

The planar structure of the this compound core allows it to intercalate between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, which are key mechanisms for anticancer agents.[7][14] Several this compound derivatives, such as Amonafide and Mitonafide, have entered clinical trials as cancer therapeutics.[15]

The anticancer activity of these compounds is often linked to their ability to inhibit topoisomerase I and II, enzymes crucial for DNA topology and replication.[15][16] By stabilizing the enzyme-DNA cleavage complex, these molecules introduce DNA strand breaks, ultimately triggering programmed cell death.[5]

Enzyme Inhibition: Targeting FTO Demethylase

Recent research has expanded the biological targets of this compound derivatives to include enzymes involved in epigenetic modifications. Notably, certain derivatives have been identified as inhibitors of the fat mass and obesity-associated protein (FTO), an N⁶-methyladenosine (m⁶A) RNA demethylase.[17] The m⁶A modification is a critical regulator of mRNA stability and translation, and its dysregulation is implicated in various cancers.[18] By inhibiting FTO, these compounds can modulate the m⁶A landscape of cancer cells, leading to anti-tumor effects.[17] This opens up new avenues for the development of targeted cancer therapies.

Conclusion

The this compound scaffold represents a remarkably versatile platform in chemical and biological sciences. Its inherent electronic properties, coupled with the ease of synthetic modification, allow for the fine-tuning of its photophysical and biological activities. From high-performance fluorescent probes for cellular imaging to potent anticancer agents and enzyme inhibitors, the applications of 1,8-naphthalimides continue to expand. A thorough understanding of their fundamental electronic properties is paramount for the rational design of new derivatives with enhanced functionalities for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. Utilising a this compound probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 4. This compound-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel this compound Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,8-Naphthalimide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalimide and its derivatives represent a versatile class of bicyclic aromatic compounds that have garnered significant attention across various scientific disciplines.[1][2][3] Their rigid, planar structure and tunable photophysical and biological properties make them ideal scaffolds for the development of advanced materials and therapeutic agents.[1][2] Initially recognized for their applications as dyes and fluorescent brightening agents, the unique characteristics of 1,8-naphthalimides have led to their exploration in fields ranging from materials science to medicinal chemistry.[1][4][5][6]

In the realm of drug development, this compound derivatives have emerged as promising candidates for anticancer therapy.[1][2][5][7][8][9][10][11][12][13][14] Their ability to intercalate into DNA, inhibit key enzymes like topoisomerase II, and induce apoptosis in cancer cells has been extensively documented.[1][2][9][10][12][15][16] Furthermore, the inherent fluorescence of many this compound analogues allows for their dual functionality as therapeutic agents and cellular imaging probes.[17][18]

Beyond oncology, these compounds are pivotal in the design of fluorescent chemosensors for the detection of ions and biomolecules, owing to their sensitivity to the local microenvironment.[19][20][21][22][23][24] This guide provides a comprehensive technical overview of this compound derivatives, focusing on their synthesis, key applications, and the experimental methodologies used to evaluate their properties.

Core Structure and Synthesis

The fundamental this compound scaffold can be readily synthesized from 1,8-naphthalic anhydride through a condensation reaction with a primary amine.[9][10] This straightforward synthetic route allows for the introduction of a wide variety of substituents at the imide nitrogen (N-position), providing a primary site for structural modification. Further functionalization of the naphthalene ring, particularly at the 3- and 4-positions, can be achieved through nucleophilic aromatic substitution or palladium-mediated coupling reactions, enabling the fine-tuning of the molecule's electronic and steric properties.[1][11]

General Synthesis of the this compound Core

The synthesis of the this compound core typically involves the reaction of 1,8-naphthalic anhydride with a primary amine in a suitable solvent, such as ethanol or dimethylformamide (DMF), often with heating.

Experimental Protocol: General Synthesis of N-substituted 1,8-Naphthalimides

-

Materials: 1,8-naphthalic anhydride, primary amine (R-NH₂), ethanol (or DMF).

-

Procedure:

-

Dissolve 1,8-naphthalic anhydride (1 equivalent) in a minimal amount of hot ethanol.

-

Add the primary amine (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified N-substituted this compound derivative under vacuum.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][24]

-

Synthesis of 4-Amino-1,8-Naphthalimide Derivatives

A common and important class of derivatives are the 4-amino-1,8-naphthalimides, which are often highly fluorescent. These can be synthesized from 4-bromo-1,8-naphthalic anhydride.

Experimental Protocol: Synthesis of 4-Amino-1,8-Naphthalimides via Buchwald-Hartwig Amination [11]

-

Materials: 4-Bromo-N-substituted-1,8-naphthalimide, amine (R'₂NH), Pd₂(dba)₃, Xantphos, Cs₂CO₃, and an anhydrous solvent such as toluene or dioxane.

-

Procedure:

-

To an oven-dried Schlenk flask, add the 4-bromo-N-substituted-1,8-naphthalimide (1 equivalent), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent and the amine (1.5 equivalents) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Characterize the purified 4-amino-1,8-naphthalimide derivative by spectroscopic methods.

-

Applications in Drug Development: Anticancer Agents

This compound derivatives have shown significant promise as anticancer agents, with several compounds entering clinical trials.[2][9][16] Their primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of 1,8-naphthalimides allows them to intercalate between the base pairs of DNA, leading to a distortion of the DNA double helix.[2][9][16] This interference with DNA structure can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[10][12]

Furthermore, many this compound derivatives are potent inhibitors of topoisomerase II, a crucial enzyme involved in managing DNA topology during replication and transcription.[1][10][12][15] By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks, which are highly cytotoxic to cancer cells.[15]

Experimental Protocol: Topoisomerase II Decatenation Assay

-

Materials: Kinetoplast DNA (kDNA), human topoisomerase IIα, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), this compound derivative, loading buffer, agarose gel, ethidium bromide staining solution.

-

Procedure:

-

Prepare reaction mixtures containing kDNA (e.g., 200 ng) and the this compound derivative at various concentrations in assay buffer.

-

Add human topoisomerase IIα to initiate the reaction.

-

Incubate the reaction mixtures at 37 °C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading buffer (e.g., containing SDS and proteinase K).

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA.

-

Induction of Apoptosis

By causing significant DNA damage, this compound derivatives trigger the intrinsic apoptotic pathway. This often involves the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14][25] This cascade of events culminates in the activation of caspases and the execution of programmed cell death.

Cytotoxicity Data

The anticancer efficacy of this compound derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Mononaphthalimide | Compound 1 (3-nitro substituted) | A549 (Lung) | 2.8 | [8] |

| A261 (Ovarian) | 2.5 | [8] | ||

| Compound 7 (with pyridine) | Various | 1.5 - 4.5 | [8] | |

| Compound 3 (adamantane moiety) | U87-MG (Glioblastoma) | 11.11 | [5][12] | |

| DBTRG-05MG (Glioblastoma) | 5.58 | [5][12] | ||

| Compound 4 (arene moiety) | U87-MG (Glioblastoma) | 30.48 | [5][12] | |

| DBTRG-05MG (Glioblastoma) | 17.32 | [5][12] | ||

| Naphthalimide-Polyamine Conjugate | Compound 3c (with 2-aminothiazole) | HepG2 (Hepatoma) | Improved vs. Amonafide | [13] |

| Compound 19c | HCT-116 (Colon) | 8.1 | [9] | |

| HeLa (Cervical) | 8.4 | [9] | ||

| Naphthalimide-Benzothiazole Conjugate | Compound 28 | Colon & Breast Cancer Lines | 0.3 - 0.8 | [9] |

| Bis-naphthalimide Platinum Complex | Compound 14 | SKOV-3 (Ovarian) | 3.1 | [9] |

| HeLa (Cervical) | 12.0 | [9] |

Experimental Protocol: MTT Cytotoxicity Assay [4][13][26]

-

Materials: Cancer cell lines, culture medium, 96-well plates, this compound derivative stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

-

Applications as Fluorescent Probes

The excellent photophysical properties of many this compound derivatives, such as high fluorescence quantum yields, large Stokes shifts, and good photostability, make them ideal candidates for the development of fluorescent probes.[19][20][21][22][23][24] By incorporating specific recognition moieties, these fluorophores can be designed to detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules.

The fluorescence of 1,8-naphthalimides is often based on an intramolecular charge transfer (ICT) mechanism, which is sensitive to the polarity of the solvent and the presence of electron-donating or -withdrawing groups on the naphthalimide core.[22] This sensitivity allows for the design of "turn-on" or "turn-off" fluorescent sensors.

Photophysical Properties

The absorption and emission properties of this compound derivatives are highly dependent on the substitution pattern of the aromatic ring. For example, substitution with an amino group at the 4-position typically results in a significant red-shift of the emission wavelength and an increase in the fluorescence quantum yield.

| Derivative Type | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| 2-Amino-1,8-naphthalimide (2APNI) | Methanol | - | 420-445 | - | 0.2-0.3 | [19] |

| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | - | 429 | - | - | [19] |

| Methanol | - | 564 | - | decreases with polarity | [19] | |

| 4-Amino-1,8-naphthalimide (4APNI) | Hexane | - | 460 | - | - | [19] |

| Methanol | - | 538 | - | decreases with polarity | [19] | |

| Ester-functionalized 4-amino | Ethanol | - | 480-550 | - | 0.23-0.46 | [20] |

| Amidoamine-functionalized 4-amino | Ethanol | - | 480-550 | - | 0.23-0.46 | [20] |

| 4-Hydroxy-1,8-naphthalimide | DMSO | ~380 | ~550 | ~170 | comparable to 4-amino | [22] |

Conclusion

This compound derivatives constitute a remarkable class of compounds with a broad spectrum of applications, driven by their synthetic accessibility and tunable properties. In the field of drug development, they continue to be a source of inspiration for the design of novel anticancer agents with multifaceted mechanisms of action. As fluorescent probes, their sensitivity and robust photophysical characteristics enable the development of sophisticated tools for chemical and biological sensing. This guide has provided a technical foundation for understanding the core aspects of this compound chemistry, from synthesis and experimental evaluation to their application in cutting-edge research. The continued exploration of this versatile scaffold is poised to yield further innovations in medicine and materials science.

References

- 1. Naphthalimides exhibit in vitro antiproliferative and antiangiogenic activities by inhibiting both topoisomerase II (topo II) and receptor tyrosine kinases (RTKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Synthesis and Antitumor Activity of this compound Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, cytotoxicity and apoptosis of naphthalimide polyamine conjugates as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel this compound Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress on Structure-Activity Relationship of this compound DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel this compound Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of naphthalimide-polyamine conjugates modified by alkylation as anticancer agents through p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00205B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Fluorescent Property Study of Novel this compound-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of naphthalimide-polyamine conjugates modified by alkylation as anticancer agents t… [ouci.dntb.gov.ua]

- 26. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 1,8-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for 1,8-naphthalic anhydride, a crucial intermediate in the production of a wide range of commercially significant compounds, including optical brighteners, pigments, and pharmaceuticals.[1][2] This document details the core methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key synthesis pathways.

Core Synthesis Strategies: Oxidation of Acenaphthene

The most prevalent and industrially significant method for synthesizing 1,8-naphthalic anhydride is the oxidation of acenaphthene.[1] This process can be broadly categorized into two main approaches: liquid-phase oxidation and vapor-phase oxidation.

Liquid-Phase Oxidation

Liquid-phase oxidation of acenaphthene offers a versatile and often high-yielding route to 1,8-naphthalic anhydride. These reactions are typically carried out in a solvent, commonly glacial acetic acid, and utilize a variety of oxidizing agents and catalytic systems.

One common method involves the use of sodium dichromate in glacial acetic acid.[3] Another approach employs a catalytic system of cobalt and manganese salts, often in the presence of a bromide promoter, with oxygen as the oxidant.[2][4][5] The choice of catalyst can significantly influence the product distribution, with manganese-based catalysts favoring the formation of 1,8-naphthalic anhydride, while cobalt-based catalysts may primarily yield acenaphthenequinone.[5] Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times.[6]

Vapor-Phase Oxidation

For large-scale industrial production, vapor-phase oxidation of acenaphthene is a preferred method. This process involves passing acenaphthene vapor over a heated catalyst in the presence of an oxygen-containing gas, such as air.[2][7] Vanadium oxide, either unsupported or on a support like pumice, is a commonly used catalyst for this transformation.[2][7] The reaction is typically conducted at elevated temperatures, generally in the range of 330-550 °C.[2][7]

Comparative Data of Synthesis Routes

The following table summarizes quantitative data from various reported synthesis methods for 1,8-naphthalic anhydride, allowing for a direct comparison of their efficiencies.

| Starting Material | Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acenaphthylene | Liquid-Phase Oxidation | Sodium Dichromate | Glacial Acetic Acid | 70 | Not Specified | 80 | [3] |

| Acenaphthene | Liquid-Phase Oxidation | Cobalt Acetate, Manganese Acetate, NaBr | Acetic Acid, Chlorobenzene | 65-90 | 42 hours | 79 | [4] |

| Acenaphthene | Vapor-Phase Oxidation | Vanadium Oxide | Gas Phase | 330-450 | Not Specified | 95-116 (wt %) | [2] |

| 5-Nitroacenaphthene | Microwave-Assisted Oxidation | Sodium Dichromate | Acetic Acid | Not Specified | 36 minutes | >85 | [6] |

Detailed Experimental Protocols

Liquid-Phase Oxidation of Acenaphthylene with Sodium Dichromate

This protocol is adapted from a reported synthesis of 1,8-naphthalic anhydride from acenaphthylene.[3]

Materials:

-

Acenaphthylene (15 g, 0.1 mol)

-

Sodium dichromate (55 g, 0.2 mol)

-

Glacial acetic acid (500 mL)

-

Ice water (2000 mL)

Procedure:

-

In a suitable reaction flask, dissolve acenaphthylene in glacial acetic acid.

-

To this solution, add sodium dichromate.

-

The reaction progress should be monitored using thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the hot reaction mixture into ice water.

-

A solid precipitate of 1,8-naphthalic anhydride will form.

-

Collect the solid by filtration.

-

Dry the filter cake to obtain the final product.

Expected Yield: 16 g (80%)

Catalytic Liquid-Phase Oxidation of Acenaphthene

This protocol is based on a described method for the catalytic oxidation of acenaphthene.[4]

Materials:

-

Acenaphthene (8 g)

-

Cobalt acetate tetrahydrate (0.45 g)

-

Manganese acetate tetrahydrate (0.045 g)

-

Sodium bromide (0.045 g)

-

Triethanolamine (0.17 mL)

-

Acetic acid (30 mL)

-

Chlorobenzene (50 mL)

-

Acetic anhydride (7 mL)

-

Oxygen gas

Procedure:

-

Charge a reaction vessel with acenaphthene, cobalt acetate tetrahydrate, manganese acetate tetrahydrate, sodium bromide, triethanolamine, acetic acid, and chlorobenzene.

-

Replace the air in the system with oxygen gas.

-

Heat the reaction mixture to 65 °C to initiate the reaction.

-

Gradually increase the temperature to 90 °C while slowly adding acetic anhydride.

-

Continue the reaction for 42 hours.

-

After completion, cool the reaction mixture to allow for the precipitation of the product.

-

Separate the crystals by filtration.

-

Wash the collected crystals with water and dry to yield yellowish-white 1,8-naphthalic anhydride.

Expected Yield: 8.1 g (79%)

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the primary synthesis routes to 1,8-naphthalic anhydride and its subsequent derivatization.

Caption: Primary synthesis routes to 1,8-naphthalic anhydride from acenaphthene.

Caption: Derivatization of 1,8-naphthalic anhydride to functional molecules.

Conclusion

The synthesis of 1,8-naphthalic anhydride is a well-established process, with the oxidation of acenaphthene being the most economically viable and widely practiced approach. Both liquid-phase and vapor-phase oxidation methods offer distinct advantages, with the choice of method often depending on the desired scale of production and available resources. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Further derivatization of the 1,8-naphthalic anhydride core continues to be an active area of research, leading to the development of novel materials with diverse applications.[8][9][10][11][12][13]

References

- 1. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US1439500A - Catalytic oxidation of acenaphthene - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

The Synthesis and Reactivity of 1,8-Naphthalimides: A Technical Guide for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and chemical biology. Its rigid, planar structure and rich photophysical properties make it an ideal platform for the development of novel therapeutics, fluorescent probes, and organic electronic materials.[1][2][3] This technical guide provides an in-depth exploration of the core chemical reactions of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key transformations and mechanisms to empower researchers in their scientific endeavors.

Core Synthesis: Imidization of 1,8-Naphthalic Anhydride

The foundational reaction for accessing the this compound system is the condensation of 1,8-naphthalic anhydride with a primary amine.[2][4][5] This robust and high-yielding transformation is typically achieved by heating the reactants in a suitable solvent, such as ethanol, dimethylformamide (DMF), or acetic acid.[6][7][8]

General Experimental Protocol for Imidization

A mixture of 1,8-naphthalic anhydride (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) is suspended in a high-boiling point solvent like ethanol or glacial acetic acid. The reaction mixture is heated to reflux for several hours (typically 4-24 h) and the progress is monitored by thin-layer chromatography (TLC).[7][8][9] Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol), and dried to afford the N-substituted this compound.[7] For instance, the reaction of 1,8-naphthalic anhydride with ammonia in an aqueous solution at 60-100°C yields the parent this compound.[10]

Table 1: Selected Examples of Imidization Reactions

| Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

| n-Butylamine | Ethanol | Reflux, 12 h | 70 | [6] |

| Hydrazine hydrate | DMF | Reflux, 20 h | - | [8] |

| N,N-Dimethylethylenediamine | DMF | 100 °C, 5 h | - | [11] |

| Ammonia | Water | 60-100 °C | Quantitative | [10] |

| 2-Ethylhexylamine | NMP/Acetic Acid (1:1) | 110 °C, 45 min | 94 | [12] |

Reactions at the Naphthalene Core

The aromatic core of this compound is amenable to a variety of substitution reactions, allowing for fine-tuning of its electronic and photophysical properties. Both electrophilic and nucleophilic aromatic substitution reactions are well-established for this system.

Electrophilic Aromatic Substitution

Nitration of 1,8-naphthalic anhydride, a precursor to many substituted naphthalimides, can be achieved using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of 3-nitro and 4-nitro isomers. Subsequent imidization provides the corresponding nitro-1,8-naphthalimides.

Experimental Protocol: Nitration of 1,8-Naphthalic Anhydride

1,8-Naphthalic anhydride is added portion-wise to a cooled solution of concentrated sulfuric acid. A nitrating mixture (e.g., fuming nitric acid or a mixture of nitric and sulfuric acids) is then added dropwise while maintaining a low temperature. The reaction is stirred for a specified time, after which it is poured onto ice. The precipitated product is filtered, washed with water until neutral, and dried.[12]

Bromination of the this compound ring can be accomplished using reagents such as N-bromosuccinimide (NBS) in a strong acid like sulfuric acid.[12] The position of bromination can be influenced by the reaction conditions and the substituents already present on the ring. For example, bromination of 3-nitro-1,8-naphthalic anhydride with NBS in sulfuric acid yields 3-bromo-6-nitro-1,8-naphthalic anhydride.[12]

Experimental Protocol: Bromination of 3-Nitro-1,8-naphthalic Anhydride

To a solution of 3-nitro-1,8-naphthalic anhydride (1.0 eq.) in concentrated sulfuric acid, N-bromosuccinimide (2.5 eq.) is added. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into ice, and the precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization.[12]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a cornerstone of this compound chemistry, particularly for derivatives bearing an electron-withdrawing group and a good leaving group (e.g., a halogen or a nitro group) at the C-4 position.[1][13] This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides.[6][9][14]

4-Bromo-1,8-naphthalimides are versatile intermediates for introducing nucleophiles at the C-4 position. The reaction is typically carried out by heating the 4-bromo derivative with an excess of the nucleophile in a polar aprotic solvent such as DMF, ethanol, or 2-methoxyethanol, often in the presence of a base.[6][9][14]

Experimental Protocol: Nucleophilic Substitution of a 4-Bromo-1,8-naphthalimide with an Amine

N-n-Butyl-4-bromo-1,8-naphthalimide (1.0 eq.) and an excess of the desired amine (e.g., diethanolamine) are mixed in a solvent like ethylene glycol monomethyl ether. The mixture is refluxed for several hours. After cooling, the product is purified, often by column chromatography.[6]

Table 2: Examples of Nucleophilic Substitution on 4-Bromo-1,8-naphthalimides

| Nucleophile | Solvent | Base | Reaction Conditions | Yield (%) | Reference |

| Diethanolamine | Ethylene glycol monomethyl ether | - | Reflux, 6 h | 20.4 | [6] |

| Mercaptoethanol | DMF | K₂CO₃ | 40 °C, 24 h | 60.8 | [14] |

| 1-Methylpiperazine | 2-Methoxyethanol | - | Reflux, 24 h | 8.2 | [14] |

| 8-Aminoquinoline | Methanol | - | Reflux, 24 h | - | [9] |

N-Functionalization and "Click" Chemistry

The imide nitrogen of this compound can be readily functionalized with various alkyl or aryl groups through the imidization reaction as previously described. Further modifications of these N-substituents are also common. For instance, an N-alkyl halide can be introduced and subsequently used in "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach more complex moieties like 1,2,3-triazoles.[7][15]

Experimental Protocol: Synthesis of a this compound-linked 1,2,3-Triazole via Click Chemistry

An N-alkynyl-1,8-naphthalimide (1.0 eq.) and a substituted azide (1.0 eq.) are dissolved in a solvent mixture such as THF/H₂O. Sodium ascorbate and copper(II) sulfate pentahydrate are added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is typically isolated by extraction and purified by chromatography.[7]

Visualizing Key Chemical Transformations and Mechanisms

The following diagrams, generated using the DOT language, illustrate some of the key chemical reactions and mechanistic principles of this compound chemistry.

Caption: General scheme for the synthesis of N-substituted 1,8-naphthalimides.

Caption: Nucleophilic aromatic substitution at the C-4 position of this compound.

Caption: "Push-pull" mechanism responsible for the fluorescence of 4-amino-1,8-naphthalimides.[13][16]

Caption: Proposed mechanism of action for this compound-based anticancer agents.[2][15]

This guide serves as a foundational resource for chemists and drug development professionals working with 1,8-naphthalimides. The versatility of its chemistry, coupled with its unique photophysical properties, ensures that the this compound scaffold will continue to be a source of innovation in the years to come.

References

- 1. This compound derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Research Progress on Structure-Activity Relationship of this compound DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of this compound based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel this compound Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Fluorescent Property Study of Novel this compound-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Synthesis and Antitumor Activity of this compound Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 8. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. US6372910B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of this compound-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Synthesis and Antitumor Activity of this compound Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors [frontiersin.org]

The Ascendant Trajectory of 1,8-Naphthalimides: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthalimide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a wide array of therapeutic agents.[1][2][3] These compounds, characterized by their planar tricyclic aromatic system, are particularly renowned for their potent anticancer properties, which often stem from their ability to intercalate into DNA and inhibit the function of critical enzymes such as topoisomerases.[3][4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer activity. We will delve into the quantitative data that underpins our understanding of these compounds, provide detailed experimental protocols for their evaluation, and visualize key mechanistic and experimental workflows.

Core Structure-Activity Relationships: Decoding the Naphthalimide Pharmacophore

The biological activity of this compound derivatives can be finely tuned by chemical modifications at several key positions on the naphthalimide core and the imide nitrogen. These modifications influence the compounds' physicochemical properties, such as lipophilicity, solubility, and electronic characteristics, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.

Modifications at the N-Imide Position

The substituent at the N-imide position plays a crucial role in modulating the pharmacological properties of this compound derivatives. Typically, a side chain containing one or more nitrogen atoms is introduced at this position. The length and nature of this side chain have been shown to significantly impact cytotoxicity. For instance, the presence of a polyamine-containing side chain can enhance the DNA binding affinity and anticancer activity of these compounds.

Substitutions on the Naphthalimide Ring

Substitutions on the aromatic rings of the naphthalimide core, particularly at the 3- and 4-positions, have been extensively explored to optimize anticancer potency. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the planar ring system, thereby influencing its DNA intercalation ability. For example, the presence of a nitro group at the 3- or 4-position has been shown to enhance the cytotoxic activity of some derivatives.[7]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the in vitro cytotoxic activities of representative mono- and bis-naphthalimide derivatives, as well as their metal complexes.

Mono-naphthalimide Derivatives

| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| Amonafide | -NH2 | -H | Various | Varies | [8] |

| Mitonafide | -NO2 | -H | Various | Varies | [8] |

| Compound 1 | -NO2 | -(CH2)2N(CH3)2 | A549 | 2.8 | [1] |

| Compound 7 | -NO2 | -(CH2)2-piperidine | A549 | 1.5-4.5 | [1] |

| Compound 3f | -H | -(CH2)2-N-morpholine | HeLa | 0.71 | [9] |

| Compound 4 | 4-N-piperazino | -(CH2)2N(CH3)2 | Various | 38.71 (TGI) | [9] |

| Compound 28 | Fused benzothiazole | -(CH2)2N(CH3)2 | Colon & Breast Cancer | 0.3-0.8 | [9] |

| Compound 3 (adamantane) | -H | -(CH2)2-adamantane | DBTRG-05MG | 5.58 | [8] |

| Compound 4 (phenyl) | -H | -(CH2)2-phenyl | DBTRG-05MG | 17.32 | [8] |

| Compound 5e | 1,2,3-triazole linked | -(CH2)2-phenyl | H1975 | 16.56 | [10] |

| Compound 9 (carborane) | 3-carboranyl | -(CH2)2N(CH3)2 | HepG2 | 3.10 | [11] |

| Compound 4b | -H | cyclohexane-1-carboxylic acid | K-562, HUT-78 | Comparable to melphalan | [12] |

Bis-naphthalimide Derivatives

| Compound | Linker | Cancer Cell Line | IC50 (µM) | Reference |

| NI1 | N,N-bis(3-aminopropyl)methylamine | SGC-7901 | 0.88 | [13] |

| NI1 | N,N-bis(3-aminopropyl)methylamine | A549 | 1.21 | [13] |

| Compound 14 (Platinum complex) | Oxaliplatin core | SKOV-3 | 3.1 | [9] |

| Compound 14 (Platinum complex) | Oxaliplatin core | HeLa | 12 | [9] |

| Spermidine-linked bis-naphthalimide | Spermidine | Caco-2 | 0.15 | [14] |

| Spermidine-linked bis-naphthalimide | Spermidine | HT-29 | 1.64 | [14] |

Naphthalimide-Metal Complexes

| Compound | Metal | Cancer Cell Line | IC50 (µM) | Reference |

| Platinum-terpyridyl complex | Platinum | MCF-7 | 18 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase Inhibition Assays

This compound derivatives are known to inhibit topoisomerases I and II. These assays are crucial for elucidating their mechanism of action.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

This compound derivative

-

Stop solution/loading dye

-

Agarose gel (1%) in TAE or TBE buffer

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing 2 µL of 10x assay buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations. Adjust the volume to 19 µL with nuclease-free water.

-

Enzyme Addition: Add 1 µL of human topoisomerase I to initiate the reaction. Include a no-enzyme control and an enzyme control without the inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of stop solution/loading dye.

-

Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Perform electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.[9][14]

-

Analysis: Inhibition of topoisomerase I is indicated by a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II assay buffer

-

ATP solution

-

This compound derivative

-

Stop solution/loading dye

-

Agarose gel (1%) in TAE or TBE buffer

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-